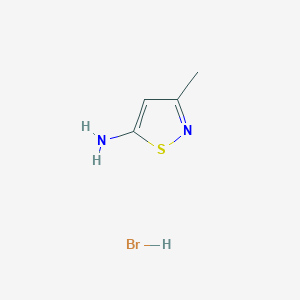

3-Methyl-isothiazol-5-ylamine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1,2-thiazol-5-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.BrH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXGAMBTNVXBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-54-2 | |

| Record name | 3-Methylisothiazol-5-amine hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5FK4P55RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-isothiazol-5-ylamine Hydrobromide: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, bestowing unique electronic and conformational properties upon molecules that house it. As a versatile synthetic intermediate, 3-Methyl-isothiazol-5-ylamine hydrobromide presents itself as a valuable building block for the synthesis of a diverse array of bioactive compounds. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important reagent. We will delve into its physicochemical characteristics, spectroscopic profile, and reactivity, offering insights into its utility in the design and discovery of novel therapeutics. The isothiazole core is a key feature in a number of pharmaceuticals, highlighting the importance of understanding its derivatives in the development of new drugs.[1][2][3]

Core Chemical and Physical Properties

This compound is an off-white solid with a molecular formula of C₄H₇BrN₂S and a molecular weight of 195.08 g/mol .[4][5] Its chemical structure consists of a 3-methyl-substituted isothiazole ring with an amino group at the 5-position, protonated by hydrobromic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1208081-54-2 | [4] |

| Molecular Formula | C₄H₇BrN₂S | [5] |

| Molecular Weight | 195.08 g/mol | [5] |

| Appearance | Off-white solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Room temperature | [4] |

The pKa of the conjugate acid of the parent isothiazole is -0.5, indicating that the isothiazole ring itself is a very weak base.[2] The basicity of 3-methyl-isothiazol-5-ylamine is primarily due to the exocyclic amino group. The precise pKa of the ammonium ion of this compound is not documented in the provided search results; however, it is expected to be in the typical range for anilinium ions, allowing for its manipulation in acidic and basic media during synthesis and formulation.

Spectroscopic Characterization

Detailed spectroscopic data specifically for this compound is not extensively published. However, by examining data for the free base and the hydrochloride salt, we can predict the expected spectral features.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the proton on the isothiazole ring, and a broad singlet for the ammonium (-NH₃⁺) protons. The chemical shifts will be downfield compared to the free amine due to the electron-withdrawing effect of the protonated amino group. For comparison, the ¹H NMR data for 5-amino-3-methyl-1,2,4-thiadiazole in DMSO-d₆ shows a methyl singlet at δ 2.23 ppm and a broad singlet for the amino protons at δ 7.82 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the two sp² carbons of the isothiazole ring, and the carbon bearing the amino group. The chemical shifts will be influenced by the substitution pattern and the protonation state of the amino group. For the related compound 3-METHYL-5-AMINO-ISOTHIAZOLE, the carbon shifts have been recorded and are available in spectral databases.[8] In 5-amino-3-methyl-1,2,4-thiadiazole, the ring carbons appear at δ 183.2 and 169.2 ppm, with the methyl carbon at δ 18.7 ppm in DMSO-d₆.[7]

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the ammonium group in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the methyl group and the aromatic ring will also be present. Aromatic C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion of the free base (C₄H₆N₂S) at m/z 114.03. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the isothiazole ring. The NIST WebBook provides mass spectral data for the isomeric 3-methylisothiazole and 2-methyl-3(2H)-isothiazolone, which can offer some comparative insights into the fragmentation of the isothiazole ring.[9][10]

Synthesis and Reactivity

3.1. Synthesis

This compound is prepared from its free base, 3-methyl-isothiazol-5-ylamine. A plausible synthetic route to the free base is detailed in U.S. Patent 2,871,243, which involves the oxidative cyclization of a β-iminothioamide.[11]

Experimental Protocol: Synthesis of 3-Methyl-isothiazol-5-ylamine [11]

-

Preparation of the Oxidizing Agent: An ice-cooled solution of sodium hydroxide in water is treated with chlorine gas to generate a solution of sodium hypochlorite. This is then added to an ice-cooled solution of aqueous ammonia to form chloramine in situ.

-

Oxidative Cyclization: To the freshly prepared chloramine solution, powdered β-iminothio-n-butyramide is added. The mixture is shaken for several hours and allowed to stand overnight.

-

Work-up: The reaction mixture is extracted with a suitable organic solvent, such as ether. The combined organic extracts are dried over a drying agent (e.g., magnesium sulfate) and the solvent is evaporated to yield crude 3-methyl-isothiazol-5-ylamine as an oil.

Experimental Protocol: Preparation of this compound

-

Dissolution: The crude 3-methyl-isothiazol-5-ylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrobromic acid in a compatible solvent (e.g., acetic acid or an ethereal solution) is added dropwise to the stirred solution of the amine at 0 °C.

-

Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.

Caption: Synthetic pathway to this compound.

3.2. Reactivity

The primary site of reactivity for this compound is the 5-amino group. After deprotonation to the free amine, this nucleophilic group can undergo a variety of chemical transformations, making it a versatile building block for further synthetic elaboration.

-

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing diverse functionalities.[11][12]

-

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This is a common strategy in medicinal chemistry to introduce the sulfonamide moiety, which is present in many drugs.[11][13][14]

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions to introduce a range of substituents at the 5-position of the isothiazole ring.

Caption: Reactivity of the 5-amino group of 3-Methyl-isothiazol-5-ylamine.

Applications in Drug Discovery and Medicinal Chemistry

The isothiazole ring is a valuable pharmacophore found in a number of approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] this compound, as a key intermediate, provides access to a variety of substituted isothiazoles for screening in drug discovery programs.

Derivatives of 3-methylisothiazole have been investigated for their potential as anticancer agents.[15][16] For example, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown antiproliferative activity.[15] The ability to functionalize the 5-amino group of 3-methyl-isothiazol-5-ylamine allows for the exploration of structure-activity relationships and the optimization of lead compounds. The synthesis of sulfonamide derivatives from 2-aminothiazoles has also been explored for developing potent biological agents.[13][14]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[4]

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, appropriate first aid measures should be taken immediately, and medical attention should be sought.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its accessible synthesis and the reactivity of its amino group allow for the creation of a wide array of isothiazole derivatives. The established biological significance of the isothiazole scaffold underscores the potential of this compound in the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, empowering researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Isothiazole - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 3-Methyl-isothiazol-5-ylamine; hydrobromide | 1208081-54-2 [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3-Methylisothiazol-5-amine | CAS#:24340-76-9 | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Isothiazole, 3-methyl- [webbook.nist.gov]

- 10. 3(2H)-Isothiazolone, 2-methyl- [webbook.nist.gov]

- 11. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methyl-isothiazol-5-ylamine Hydrobromide

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 3-Methyl-isothiazol-5-ylamine hydrobromide is a key heterocyclic building block, valued by researchers and drug development professionals for its utility in constructing more complex molecular architectures. As the salt form of 5-amino-3-methylisothiazole, it offers improved handling and stability while retaining the reactive potential of the free amine. This guide provides a comprehensive overview of its chemical identity, a validated synthesis protocol for its parent compound, its applications as a precursor in modern drug discovery, and essential safety protocols for laboratory handling.

Chemical Identity and Properties

A precise understanding of a reagent's properties is fundamental to its effective application in synthesis and research. This section outlines the nomenclature and key physicochemical data for this compound.

Nomenclature and Chemical Identifiers

-

IUPAC Name : 3-methyl-1,2-thiazol-5-amine;hydrobromide

-

Synonyms : 3-Methylisothiazol-5-amine hydrobromide, 5-Isothiazolamine, 3-methyl-, hydrobromide (1:1)

-

CAS Number : 1208081-54-2

-

Molecular Formula : C₄H₇BrN₂S

-

Molecular Weight : 195.08 g/mol

Physicochemical Data

The properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Appearance | Off-white solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room temperature | [1] |

| Parent Compound | 5-amino-3-methylisothiazole (CAS: 24340-76-9) |

Synthesis and Characterization

The synthesis of 5-amino-3-methylisothiazole, the free base of the title compound, is a well-established process. The hydrobromide salt can then be readily formed by treating the free base with hydrobromic acid. The primary route involves the oxidative cyclization of a β-iminothioamide precursor. This approach is both efficient and reliable, making it a cornerstone for accessing this class of compounds.

Synthesis of 5-Amino-3-methylisothiazole (Parent Compound)

The following protocol is based on the method described by Adams and Slack, which provides a robust pathway to the isothiazole core.[2]

Core Reaction: Oxidative ring-closure of β-iminothiobutyramide.

Causality: The choice of an oxidizing agent, such as chloramine-T or hydrogen peroxide, is critical.[2] It facilitates the intramolecular cyclization by forming the nitrogen-sulfur bond, which is the key step in constructing the isothiazole ring. The β-iminothiobutyramide starting material contains the pre-assembled C-C-C-N and S framework necessary for this transformation.

Experimental Protocol:

-

Preparation of Oxidizing Agent Solution: Prepare a solution of the chosen oxidizing agent (e.g., chloramine-T trihydrate) and sodium hydroxide in water, maintaining the temperature below 40°C.[2]

-

Reaction Execution: To the cooled oxidizing solution, slowly add powdered β-iminothiobutyramide with vigorous stirring. The exotherm should be carefully controlled to prevent side reactions.[2]

-

Workup and Extraction: Once the reaction is complete, make the solution alkaline with sodium hydroxide and extract the product into a suitable organic solvent, such as diethyl ether.[2]

-

Purification of Free Base: The combined organic extracts are dried over a suitable drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield 5-amino-3-methylisothiazole as an oil.[2]

-

Salt Formation (to yield the title compound): The resulting free base can be dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrobromic acid to precipitate this compound. The solid is then collected by filtration and dried.

Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is employed. This self-validating system confirms the successful synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing the characteristic shifts for the methyl group, the isothiazole ring protons/carbons, and the amine group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amine and the C=N and C=C bonds within the heterocyclic ring.

References

3-Methyl-isothiazol-5-ylamine hydrobromide molecular structure and weight

An In-Depth Technical Guide to 3-Methyl-isothiazol-5-ylamine Hydrobromide for Drug Development Professionals

Introduction

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities and its presence in a range of bioactive compounds. As a key intermediate, this compound provides a valuable building block for the synthesis of novel therapeutic agents. Its structure combines the reactive potential of the isothiazole ring with a primary amine group, making it a versatile precursor for further chemical modifications.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of antibacterial agents.

Part 1: Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its application in drug discovery workflows. These properties dictate solubility, reactivity, and handling requirements.

Molecular Structure and Identifiers

This compound consists of a 3-methylisothiazol-5-amine molecule ionically bonded to a hydrobromic acid molecule. The proton from the acid typically resides on the more basic nitrogen atom, which could be either the exocyclic amine or the ring nitrogen, leading to a salt structure.

Caption: 2D structure of this compound.

The compound is systematically known by several names, including 3-methyl-1,2-thiazol-5-amine hydrobromide and 5-Isothiazolamine, 3-methyl-, hydrobromide (1:1).[1] Key identifiers and properties are summarized in the table below.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₄H₇BrN₂S | [2] |

| Molecular Weight | 195.08 g/mol | [1] |

| CAS Number | 1208081-54-2 | [1][2] |

| Appearance | Off-white solid | |

| Purity | ≥95% | |

| Storage Temperature | Room temperature | |

| SMILES | Cc1cc(N)sn1.Br | [1] |

| InChI Key | KBXGAMBTNVXBKV-UHFFFAOYSA-N | [1] |

The molecular weight of the parent amine, 3-Methylisothiazol-5-amine, is 114.17 g/mol , while the hydrobromide moiety contributes 80.91 g/mol .[1][3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of 5-amino-3-methylisothiazole, the parent compound of the hydrobromide salt, is achieved through an oxidative ring-closure reaction. This method provides an efficient route to the isothiazole core from an acyclic precursor.

Core Synthesis Protocol: Oxidative Cyclization

The primary route for preparing 5-amino-3-methylisothiazole involves the cyclization of β-iminothiobutyramide.[4] This reaction is a classic example of heterocycle synthesis driven by the formation of a stable aromatic ring.

Step-by-Step Methodology:

-

Precursor Preparation: The starting material, β-iminothiobutyramide, is prepared.

-

Reaction Setup: The β-iminothiobutyramide is dissolved in a suitable solvent.

-

Oxidative Cyclization: An oxidizing agent is added to the solution. Common oxidizing agents for this transformation include chloramine-T, hydrogen peroxide, or potassium persulfate.[4] The reaction proceeds via an intramolecular electrophilic attack on the sulfur atom, followed by elimination to form the isothiazole ring.

-

Workup and Isolation: After the reaction is complete, the solution is typically extracted with an organic solvent. Treatment with dry hydrogen chloride can be used to precipitate the product as the hydrochloride salt.[4]

-

Salt Formation: The isolated free base (5-amino-3-methylisothiazole) can then be treated with hydrobromic acid to yield the final this compound product.

Caption: Synthesis of 5-Amino-3-methylisothiazole via Oxidative Cyclization.

Part 3: Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a synthetic intermediate for creating more complex molecules with therapeutic potential.

Precursor for Potent Antibacterial Agents

A key application highlighted in patent literature is the conversion of 5-amino-3-methylisothiazole into sulfa drug analogues.[4] Specifically, it serves as the precursor for synthesizing 5-p-aminobenzenesulphonamido-3-methyl isothiazole. This derivative has demonstrated significant antibacterial activity, with potency equal to or greater than the well-established drug sulphathiazole, particularly against E. coli.[4]

This application positions this compound as a critical starting material for developing new antibacterial agents, an area of urgent medical need due to rising antibiotic resistance. The thiazole and isothiazole moieties are known to be important pharmacophores in a variety of drugs, contributing to their biological activity.[5]

Caption: Role as a key intermediate in antibacterial drug synthesis.

Part 4: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification and Precautions

The compound is classified with the signal word "Warning". The following table summarizes the known hazard statements.

| Hazard Code | Statement | Source |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.

Conclusion

This compound is a valuable and versatile chemical intermediate for drug discovery and development. Its straightforward synthesis and the reactive amine handle on the stable isothiazole core make it an attractive starting point for constructing novel molecular architectures. Its demonstrated utility as a precursor to potent antibacterial sulfa drugs underscores its potential for addressing critical needs in modern medicine. For researchers in medicinal chemistry, this compound represents a key building block for exploring the rich chemical space of isothiazole-based therapeutics.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound,(CAS# 1208081-54-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 3-Methylisothiazol-5-amine | C4H6N2S | CID 32307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

3-Methyl-isothiazol-5-ylamine hydrobromide solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-isothiazol-5-ylamine Hydrobromide

Introduction

This compound is a heterocyclic amine salt belonging to the isothiazole family. The isothiazole ring is a significant scaffold in medicinal chemistry, known for its diverse biological activities. As a hydrobromide salt, this compound exhibits properties that make it suitable for various research and development applications, particularly as a chemical intermediate or a starting material in the synthesis of novel drug candidates.

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of this compound. For professionals in drug development, understanding these fundamental physicochemical properties is not merely a formality; it is a critical prerequisite for formulation development, ensuring regulatory compliance, and predicting the compound's in-vivo behavior. Due to the limited availability of public data on this specific salt, this document focuses on establishing robust, field-proven methodologies for determining these essential parameters from first principles.

Part 1: Physicochemical Characterization and Solubility Profiling

A foundational understanding of a compound's physical and chemical properties is the first step in its development. The hydrobromide salt form suggests an intent to improve properties such as crystallinity and aqueous solubility over the free base.

Known Physicochemical Properties

The following data has been aggregated from supplier and chemical database information.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂S·HBr | [1] |

| Molecular Weight | 195.08 g/mol | [1] |

| Physical Form | Off-white solid | [2] |

| Storage Temperature | Room Temperature | [2] |

| InChI Key | KBXGAMBTNVXBKV-UHFFFAOYSA-N | [1][2] |

The Criticality of Solubility Data

Solubility dictates the bioavailability of a potential drug substance and heavily influences the choice of formulation strategy. For a research chemical, solubility in various organic solvents is essential for designing reaction conditions and purification schemes. This section outlines a systematic approach to determining the solubility profile of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The causality behind this choice is its ability to ensure that the solution has reached a true thermodynamic equilibrium with the solid-state material.

Methodology:

-

Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents. This should include:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate buffer).

-

Organic Solvents: Methanol, Ethanol, Acetonitrile, Dichloromethane, and Dimethyl Sulfoxide (DMSO).

-

-

Sample Preparation: Add an excess amount of this compound to individual vials containing a known volume of each solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C and/or 37°C) for a predetermined period (typically 24-48 hours). The extended time allows the system to reach equilibrium.

-

Sample Collection and Processing: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particulates. This step is critical to prevent artificially high concentration readings.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4][5][6]

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile and Forced Degradation Studies

Stability testing is a regulatory requirement and a scientific necessity to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are the cornerstone of this process.[7]

Rationale for Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. The objectives are multi-fold:

-

To identify likely degradation products and establish degradation pathways.[7]

-

To demonstrate the specificity of the analytical method, proving it can separate the intact compound from its degradants (i.e., it is "stability-indicating").[7]

-

To gain insight into the intrinsic stability of the molecule, which can guide formulation and packaging decisions.[7]

Experimental Protocol: Forced Degradation Study

A systematic stress testing protocol should be employed as recommended by the International Council for Harmonisation (ICH) guidelines.

Prerequisite: Development of a Stability-Indicating Analytical Method (SIM)

Before initiating stress studies, a robust analytical method, typically HPLC, must be developed and validated. This method must be able to resolve the parent peak from all significant degradation product peaks.

Workflow for SIM Development

Caption: Workflow for Stability-Indicating Method (SIM) Development.

Stress Conditions:

The compound should be stressed in both solid and solution states. A target degradation of 5-20% is ideal to ensure that secondary degradation is minimized.

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60°C.

-

Procedure: Dissolve the compound in the acidic solution and monitor over time (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of base before HPLC analysis to halt the reaction.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60°C.

-

Procedure: Similar to acid hydrolysis, but using a basic solution. Neutralize with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Procedure: Dissolve the compound in a solution of H₂O₂. The isothiazole ring can be susceptible to oxidation. Monitor over time.

-

-

Photolytic Degradation:

-

Condition: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

Procedure: Use a photostability chamber. A control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.

-

-

Thermal Degradation:

-

Condition: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Procedure: Monitor for degradation and changes in physical appearance over several days.

-

Workflow for Forced Degradation Studies

Caption: Workflow for Conducting Forced Degradation Studies.

Data Interpretation and Summary

The results from the forced degradation studies should be compiled to build a comprehensive stability profile.

Summary of Forced Degradation Results (Template)

| Stress Condition | % Assay Drop | Major Degradant(s) (RT) | Mass Balance (%) | Remarks |

| 0.1 M HCl, 60°C, 24h | ||||

| 0.1 M NaOH, 60°C, 24h | ||||

| 3% H₂O₂, RT, 24h | ||||

| Photolytic (ICH Q1B) | ||||

| Thermal (Solid, 80°C, 7d) |

For structural elucidation of major degradation products, LC-MS/MS is the technique of choice.[8][9] By analyzing the fragmentation patterns, a confident identification of the degradant structures can be made, revealing the chemical liabilities of the molecule.

Part 3: Handling and Storage Recommendations

Based on available safety data and general chemical principles, the following handling and storage procedures are recommended.

-

Storage: The compound should be stored at room temperature in a tightly closed container to prevent moisture uptake.[2] It should be kept in a dry and well-ventilated place. Some related compounds are noted to be air-sensitive, so storage under an inert gas like argon or nitrogen is a prudent precautionary measure.

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the solid dust. Avoid contact with strong oxidizing agents, as violent reactions are possible.

Conclusion

While specific public data for this compound is scarce, this guide provides a robust, scientifically-grounded framework for its complete characterization. By systematically applying the detailed protocols for solubility and stability testing, researchers and drug development professionals can generate the critical data required to advance their projects. The methodologies described herein—from the shake-flask method for solubility to a comprehensive, ICH-compliant forced degradation study—represent the industry standard for ensuring the quality, safety, and efficacy of a potential developmental compound. This structured approach mitigates risk and provides the foundational knowledge necessary for successful formulation and long-term development.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3-Methyl-isothiazol-5-ylamine; hydrobromide | 1208081-54-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]

- 6. scirp.org [scirp.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of key metabolites during biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine with Rhodococcus sp. strain DN22 - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-isothiazol-5-ylamine hydrobromide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Methyl-isothiazol-5-ylamine hydrobromide

This document provides a comprehensive technical overview of the safety and handling protocols for this compound (CAS No: 1208081-54-2). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The following guide synthesizes data from multiple safety sources to provide a conservative and robust framework for risk mitigation.

Chemical Identification and Properties

This compound is an off-white solid organic compound. It belongs to the isothiazolinone class of heterocyclic compounds, which are recognized for their biocidal and preservative properties but also for their potential as potent sensitizers.[1][2] Understanding its physical and chemical nature is the foundation of its safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1208081-54-2 | |

| Molecular Formula | C₄H₆N₂S·HBr | [3] |

| Molecular Weight | 195.08 g/mol | [3] |

| Appearance | Off-white solid | |

| Purity | Typically ≥95% |

| Storage Temperature | Room temperature | |

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

While specific toxicity data for the hydrobromide salt is limited, the isothiazolinone chemical class is associated with significant health hazards.[2][4] Data for the parent amine and related compounds indicate a profile of irritation, sensitization, and potential toxicity.[5] Therefore, a cautious approach assuming a high degree of hazard is warranted.

The compound is classified with the signal word "Warning" and carries multiple hazard statements. However, related isothiazolinones carry the signal word "Danger" and more severe hazard statements, including "Fatal if inhaled" and "Causes severe skin burns."[6] Given this, users should treat the compound with the highest level of precaution.

Table 2: GHS Hazard Classification Summary

| Hazard Class | GHS Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [5] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [5] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [4][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [5] |

| Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects |[6] |

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, stringent exposure controls must be implemented. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.

Table 3: Personal Protective Equipment (PPE) Selection Guide

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm). | Isothiazolinones can cause severe skin irritation and allergic contact dermatitis.[2] Use proper glove removal technique to avoid contaminating skin. For prolonged contact, consider double-gloving. |

| Eye/Face Protection | Tightly sealed safety goggles and a face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation or damage. |

| Skin/Body Protection | Chemical-resistant lab coat. | A lab coat is the minimum requirement. For tasks with a higher risk of spills, a chemical-resistant apron or suit should be worn over the lab coat.[7] |

| Respiratory Protection | Required when dusts are generated. | If work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. |

Safe Handling and Storage Protocols

Adherence to standardized workflows is essential for minimizing exposure risk during routine laboratory operations.

Protocol for Weighing and Handling the Solid

-

Preparation: Don all required PPE as outlined in Table 3. Designate a specific area within the chemical fume hood for handling the compound.

-

Weighing: Use a tared weigh boat or glassine paper. Handle the container and spatula carefully to avoid generating airborne dust.

-

Transfer: Transfer the weighed solid directly into the reaction vessel or solvent within the fume hood.

-

Cleaning: Gently wipe down the spatula and weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

-

Decontamination: Wash hands thoroughly with soap and water after completing the task, even after removing gloves.[7]

Caption: Standard Operating Procedure (SOP) workflow for safe handling.

Storage Requirements

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[7]

-

Location: Store in a cool, dry, and well-ventilated area.[8] The storage area should be locked or otherwise accessible only to authorized personnel.[7]

-

Incompatibilities: Store away from strong oxidizing agents, amines, mercaptans, and reducing agents.[1]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

General Advice: Move the victim out of the danger area. First responders must protect themselves from exposure. Show the Safety Data Sheet to the attending physician.

-

Inhalation: Move the exposed person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[7][9] Seek immediate medical attention, especially if irritation or a rash develops.[4]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Seek immediate medical attention.[9]

Accidental Release Measures (Spills)

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, keeping upwind of the spill.

-

Contain: Prevent the spill from entering drains or waterways.[6]

-

Absorb: For a solid spill, carefully cover with an inert absorbent material like sand or vermiculite. Avoid sweeping or any action that creates dust.[7]

-

Collect: Using non-sparking tools, carefully place the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

Caption: Emergency spill response flowchart for solid this compound.

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Hazardous Reactions: No hazardous reactions are expected under normal processing.

-

Conditions to Avoid: Direct sunlight, heat, and moisture.[10]

-

Incompatible Materials: Strong oxidizing agents, amines, mercaptans, and reducing agents.[1]

-

Hazardous Decomposition Products: In the event of a fire, hazardous combustion gases such as carbon oxides, nitrogen oxides (NOx), and sulphur oxides may be released.

Disposal Considerations

All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.[10] Disposal should be carried out by a licensed contractor and in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains, sewers, or waterways due to its high aquatic toxicity.[6][8]

References

- 1. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 3-Methylisothiazol-5-amine | C4H6N2S | CID 32307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. api.henkeldx.com [api.henkeldx.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. asset.conrad.com [asset.conrad.com]

3-Methyl-isothiazol-5-ylamine hydrobromide material safety data sheet (MSDS)

An In-depth Technical Guide: 3-Methyl-isothiazol-5-ylamine hydrobromide

This document serves as a comprehensive technical and safety guide for researchers, scientists, and drug development professionals working with this compound. Its purpose is to move beyond a standard Material Safety Data Sheet (MSDS) by providing not only the necessary safety protocols but also the scientific rationale behind them, ensuring a culture of safety and informed experimental design.

Introduction: Understanding the Compound

This compound (CAS No. 1208081-54-2) is a heterocyclic amine belonging to the isothiazole family.[1] While isothiazole derivatives are broadly recognized as potent biocides, this specific compound is primarily of interest as a chemical intermediate or building block in synthetic chemistry.[2][3] Notably, its free base form, 5-amino-3-methylisothiazole, is a documented precursor in the synthesis of compounds with significant antibacterial properties, demonstrating its potential value in drug discovery pipelines.[4]

This guide provides an in-depth analysis of its hazard profile, detailed protocols for safe handling and emergency response, and insights into its synthetic applications, grounded in authoritative data.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1208081-54-2 | |

| Molecular Formula | C₄H₆N₂S · BrH | [1] |

| Molecular Weight | 195.08 g/mol | [1] |

| Appearance | Off-white solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room temperature | |

| InChI Key | KBXGAMBTNVXBKV-UHFFFAOYSA-N |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

| Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |

|

| Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Expert Analysis of Hazards:

-

H302/H312/H332 (Harmful): These codes indicate moderate acute toxicity across three major exposure routes: oral, dermal, and inhalation. This multi-route hazard profile necessitates the use of comprehensive personal protective equipment (PPE) to prevent any contact.

-

H315/H319 (Irritant): The compound is a confirmed skin and eye irritant. The mechanism likely involves localized chemical reactions with tissues. This underscores the criticality of using proper gloves and safety glasses, as even minor contact can lead to irritation.

-

H335 (Respiratory Irritant): As a solid powder, the primary inhalation risk is from airborne dust particles, which can irritate the respiratory tract. All weighing and transfer operations must be conducted within a certified chemical fume hood to mitigate this risk.

A Critical Distinction: Not a Biocidal Isothiazolinone

It is imperative for researchers to distinguish this compound from common biocidal isothiazolinones like Methylisothiazolinone (MIT) or Methylchloroisothiazolinone (MCI).[3][5] Those compounds are ketones (isothiazol-3-ones) and exhibit a much higher and more severe toxicity profile, often including skin corrosion and sensitization.[2][6] The subject of this guide is an amine (isothiazol-5-ylamine), and its hazard data should not be conflated with that of other, structurally different isothiazoles.

Section 3: Emergency First-Aid Protocols

In the event of an exposure, immediate and correct action is critical. The following protocols are based on standard emergency procedures for chemical hazards.[7]

Caption: First-Aid Decision Workflow for Exposure Events.

Step-by-Step First-Aid Measures:

-

Inhalation: Immediately move the exposed person to fresh air. Keep them warm and at rest. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one to two glasses of water to dilute the substance. Call a physician or poison control center immediately.

Section 4: Safe Handling and Storage Protocols

A proactive approach to safety through established handling and storage procedures is the most effective way to prevent exposure.

Caption: Standard Operating Procedure for Safe Handling.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.

-

Respiratory Protection: Not required if work is performed within a functioning chemical fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator is necessary.

Handling:

-

All work must be conducted under a chemical fume hood to avoid inhalation of dust.

-

Avoid all contact with skin and eyes.[8]

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling the material.[8]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated area.[8]

-

Keep locked up or in an area accessible only to qualified personnel.

-

While room temperature storage is acceptable, some sources note potential air sensitivity, suggesting that storing under an inert atmosphere could be a best practice for long-term stability.

Section 5: Accidental Release and Disposal

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Protect: Don full PPE, including respiratory protection if necessary.

-

Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.[9]

-

Clean: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the container as hazardous waste according to institutional and local regulations.

Waste Disposal:

-

Disposal of this material and its container must be done at a hazardous or special waste collection point.[10] Do not allow the product to enter drains.

Section 6: Application Insight: A Precursor in Synthesis

Beyond its hazard profile, 3-Methyl-isothiazol-5-ylamine is a valuable synthetic intermediate. A key application is its use in producing S-p-aminobenzenesulphonamido-3-methyl isothiazole, a compound noted for its antibacterial activity.[4] The synthesis pathway provides a practical context for its use in a drug development setting.

The core transformation involves the oxidative ring-closure of a β-iminothioamide precursor.[4] This highlights the compound's role as a foundational scaffold for building more complex, biologically active molecules.

Caption: Conceptual Synthetic Pathway.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylisothiazolinone - Wikipedia [en.wikipedia.org]

- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 5. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. fishersci.com [fishersci.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. asset.conrad.com [asset.conrad.com]

Biological activity of 3-methyl-5-aminoisothiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Methyl-5-Aminoisothiazole Derivatives

Foreword: The Enduring Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry, the isothiazole ring stands out as a privileged scaffold, a five-membered heterocyclic system that has given rise to a multitude of biologically active compounds.[1][2] Its unique electronic properties and structural versatility make it a cornerstone in the design of novel therapeutic agents. This guide focuses specifically on derivatives of the 3-methyl-5-aminoisothiazole core, a substitution pattern of significant interest. Early investigations into this scaffold revealed promising psychotropic and cytostatic activities, laying the groundwork for decades of research.[3] The primary amino group at the 5-position serves as a critical handle for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacological profiles.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the causality behind experimental design, the mechanisms underpinning biological effects, and the practical methodologies required to explore this promising class of compounds. We will delve into the synthesis, diverse biological activities, and structure-activity relationships of 3-methyl-5-aminoisothiazole derivatives, offering a comprehensive resource for advancing future drug discovery efforts.

The Synthetic Foundation: Accessing the 3-Methyl-5-Aminoisothiazole Core

The therapeutic potential of any scaffold is contingent upon its synthetic accessibility. The 3-methyl-5-aminoisothiazole core is readily prepared through established heterocyclic chemistry routes, with the oxidative cyclization of β-iminothiobutyramide being a foundational method.[4] This precursor contains the requisite atoms in the correct sequence to form the isothiazole ring upon reaction with a suitable oxidizing agent like chloramine, potassium persulfate, or hydrogen peroxide.[4]

Once the core is synthesized, the 5-amino group provides a versatile point for diversification. Standard N-acylation reactions with acid chlorides or reactions with isocyanates and isothiocyanates can generate extensive libraries of amide, urea, and thiourea derivatives, respectively.[3] This allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding potential, which are critical for target engagement and pharmacokinetic profiles.

Caption: General synthetic pathway to 3-methyl-5-aminoisothiazole derivatives.

A Spectrum of Biological Activity

Derivatives of the 3-methyl-5-aminoisothiazole scaffold exhibit a remarkable breadth of biological activities, underscoring their potential across multiple therapeutic areas.

Anticancer and Cytostatic Activity: Targeting Kinase Signaling

The thiazole moiety is a well-established pharmacophore in oncology, with numerous derivatives functioning as potent inhibitors of protein kinases—enzymes that play a central role in controlling cell growth, proliferation, and survival.[5][6] Aberrant kinase activity is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[6] Derivatives of 3-methyl-5-aminoisothiazole have demonstrated significant cytostatic and antiproliferative effects, often by directly engaging the ATP-binding site of key oncogenic kinases.[3][7]

Mechanism of Action: Kinase Inhibition

Many 2-aminothiazole derivatives, including the FDA-approved drug Dasatinib, function as potent, multi-targeted inhibitors of kinases such as Src, Abl, and c-Kit.[7][8] The 2-aminothiazole motif is adept at forming critical hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition. By blocking the binding of ATP, these compounds prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive malignant cell proliferation and survival. This disruption can ultimately lead to cell cycle arrest and apoptosis.

Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.

Quantitative Data: Antiproliferative Activity

The efficacy of these compounds is typically evaluated against a panel of human cancer cell lines. The data is often presented as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a specific enzyme).

| Compound Type | Target Cell Line(s) | Activity (GI₅₀ / IC₅₀) | Reference |

| Thiazolylpyrimidine Derivatives | Four human cancer cell lines | 0.90 µM to 1.70 µM | [9] |

| 2-(3-phenyl)ureidothiazoles | MDA-MB-231, HepG2 | Antiproliferative activity greater than Sorafenib | [7] |

| Dasatinib (2-aminothiazole core) | CML, ALL | Potent inhibitor of Abl, Src, and c-Kit kinases | [7] |

| 2-ureidothiazole Derivatives | HT29 (Colon Cancer) | IC₅₀ = 2.01 µM | [7] |

Antimicrobial Properties: Disrupting Microbial Viability

Isothiazoles and their derivatives have long been recognized for their potent, broad-spectrum antimicrobial properties.[1] The core "toxophoric unit" (S-C=N) within the thiazole ring is believed to contribute significantly to this activity.[2] While research specifically on 3-methyl-5-aminoisothiazole is part of this broader class, related aminothiazoles have shown considerable promise as antibacterial and antifungal agents.[10][11]

Mechanism of Action: Multiple Targets

The antimicrobial efficacy of thiazole derivatives stems from their ability to interfere with fundamental microbial processes.[1] One key mechanism is the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication and repair.[11] By blocking this enzyme, the compounds prevent the bacteria from multiplying. Other proposed mechanisms include the disruption of cell wall synthesis, depolarization of the cell membrane, and inhibition of protein and nucleic acid synthesis.[11] This multi-targeted profile can be advantageous in overcoming microbial resistance.

Quantitative Data: Antimicrobial Efficacy (MIC)

Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible microbial growth.

| Compound Type | Target Organism(s) | Activity (MIC in µg/mL) | Reference |

| 2,5-dichloro thienyl-thiazoles | S. aureus, E. coli, A. fumigatus | 6.25 - 12.5 | [10] |

| 2-phenylacetamido-thiazoles | E. coli, P. aeruginosa, S. aureus | 1.56 - 6.25 | [10] |

| Benzo[d]thiazole Derivatives | Gram+, Gram- bacteria, Fungi | 50 - 75 | [12] |

| Thiazole-hydrazone Derivatives | Candida species | Comparable to ketoconazole | [10] |

Neuroprotective Activity: Combating Neurodegeneration

There is a growing body of evidence supporting the therapeutic potential of thiazole derivatives in the treatment of complex neurodegenerative diseases such as Alzheimer's (AD) and Parkinson's disease (PD).[13][14][15] Early studies on 3-methyl-5-aminoisothiazole derivatives hinted at psychotropic effects, and modern research has elucidated several specific mechanisms through which these compounds can exert neuroprotective action.[3]

Mechanism of Action: A Multi-Pronged Approach

The pathology of neurodegenerative diseases is multifaceted, involving excitotoxicity, oxidative stress, protein aggregation, and neuroinflammation.[16][17] Thiazole derivatives can intervene at several points in this cascade:

-

Cholinesterase (ChE) Inhibition: In AD, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Thiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine, thereby boosting its levels in the brain.[13]

-

Inhibition of Protein Aggregation: The formation of amyloid-beta (Aβ) plaques and tau protein tangles are pathological hallmarks of AD. Certain thiazole compounds have been shown to inhibit the aggregation of these proteins.[13]

-

Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage in both AD and PD. Thiazole sulfonamides, for instance, have demonstrated the ability to mitigate oxidative stress and protect neurons from damage.[15]

-

GABA Receptor Modulation: Some methylthiazole derivatives act by potentiating the function of GABA, the primary inhibitory neurotransmitter in the brain. This enhances inhibitory signaling and protects neurons from glutamate-induced excitotoxicity, a key mechanism of cell death in neurodegeneration.[16]

Caption: Multi-target neuroprotective mechanisms of thiazole derivatives.

Guiding Principles: Structure-Activity Relationships (SAR)

Understanding how specific structural modifications influence biological activity is paramount for rational drug design. SAR studies on thiazole derivatives have yielded several key insights:

-

Aromatic Substitutions: For anticancer activity, the introduction of aromatic or heteroaromatic rings, often via an amide or urea linkage at the 5-amino position, generally enhances potency. Specific substitution patterns on these rings (e.g., meta-halogen substituents) can further improve activity.[7]

-

Lipophilicity: In the context of antimicrobial agents, a delicate balance of lipophilicity is crucial. While increased lipophilicity can improve membrane penetration, excessive lipophilicity can sometimes be detrimental to activity.[12]

-

Hybrid Molecules: Combining the thiazole core with other known pharmacophores (e.g., pyrazoline, indole, triazole) can lead to hybrid molecules with enhanced or novel activities.[18][19] This molecular hybridization approach is a powerful strategy for developing agents with multi-target profiles.

-

Core Modifications: While this guide focuses on the 3-methyl variant, substitutions at the 4-position of the thiazole ring can also significantly impact biological outcomes, influencing target binding and selectivity.

Experimental Protocols: Validated Methodologies

To ensure scientific integrity and reproducibility, the protocols described herein are based on established and widely validated methodologies in the fields of medicinal chemistry and pharmacology.

Protocol 1: General Synthesis of a 3-Methyl-5-(acylamino)isothiazole Derivative

Causality: This protocol exemplifies the most common derivatization strategy at the 5-amino position. The use of a base like pyridine is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

-

Dissolution: Dissolve 1.0 equivalent of 3-methyl-5-aminoisothiazole in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.

-

Acylation: Cool the mixture to 0°C in an ice bath. Add a solution of 1.05 equivalents of the desired acid chloride (R-COCl) in the same solvent dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution MIC)

Causality: This is the gold-standard method for determining the MIC of an antimicrobial agent. The serial dilution ensures a precise determination of the concentration at which bacterial growth is inhibited, providing a quantitative measure of potency.

-

Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

-

Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

-

Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

Causality: This colorimetric assay provides a robust and quantitative measure of cell viability. It relies on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.[20]

-

Cell Seeding: Seed cancer cells (e.g., A549, HT29) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20]

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[20]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells. The GI₅₀ value is determined from the dose-response curve.

Conclusion and Future Horizons

The 3-methyl-5-aminoisothiazole scaffold represents a highly versatile and therapeutically relevant core structure. Its derivatives have demonstrated a wide array of compelling biological activities, including potent anticancer, antimicrobial, and neuroprotective properties. The synthetic tractability of the 5-amino position allows for extensive chemical exploration, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on several key directions:

-

Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance safety profiles.

-

Novel Therapeutic Applications: Exploring the potential of these derivatives in other areas, such as anti-inflammatory and antiviral therapies.[1][21]

-

In Vivo Efficacy: Advancing the most promising in vitro lead compounds into preclinical animal models to evaluate their efficacy, safety, and drug-like properties.

-

Computational Chemistry: Employing molecular docking and other in silico tools to guide the rational design of next-generation derivatives with improved target affinity and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The continued exploration of 3-methyl-5-aminoisothiazole derivatives holds immense promise for the discovery of new and effective medicines to address some of the most pressing challenges in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 3. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A critical review of the postulated role of the non-essential amino acid, β-N-methylamino-L-alanine, in neurodegenerative disease in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Aminoisothiazoles: A Privileged Scaffold for Modern Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Abstract The 2-aminoisothiazole moiety represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical tractability and broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the aminoisothiazole core, focusing on its therapeutic applications, underlying mechanisms of action, and the key experimental workflows required for its evaluation. We will delve into its prominent role in oncology as a kinase inhibitor, exemplified by the clinically approved drug Dasatinib, and explore its emerging potential in treating neurodegenerative diseases and other conditions.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and the authoritative grounding necessary to advance research in this promising area.

The Aminoisothiazole Core: A Foundation for Potent Bioactivity

The 2-aminoisothiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an amino group at the C2 position. This structure is not only a key component in natural products and synthetic compounds but also forms the backbone of several clinically approved drugs.[5][6] Its significance lies in its ability to serve as a versatile template for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a wide range of biological targets.[5] The amino group, in particular, provides a crucial hydrogen bond donor/acceptor site, which is fundamental to its interaction with many enzyme active sites.[5]

The therapeutic potential of this scaffold was prominently realized with the development of Dasatinib, a potent oral inhibitor of multiple tyrosine kinases used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia.[1][4] The success of Dasatinib spurred extensive research, revealing the scaffold's utility against a multitude of other targets.

Mechanism of Action: Dominance in Kinase Inhibition

The primary mechanism through which many aminoisothiazole derivatives exert their therapeutic effect is through the inhibition of protein kinases.[7] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8]

Aminoisothiazoles have proven to be exceptional scaffolds for building ATP-competitive kinase inhibitors.[8][9] They effectively mimic the adenine region of ATP, occupying the active site of the kinase and preventing the phosphorylation of downstream substrates. This competitive inhibition blocks aberrant signaling pathways that drive disease progression.

Key kinase families targeted by aminoisothiazole derivatives include:

-

Src Family and Abl Kinase: As demonstrated by Dasatinib, this class of compounds can potently inhibit Bcr-Abl, the fusion protein driving CML, and Src family kinases, which are implicated in the progression of numerous solid tumors.[1][8][10]

-

Aurora Kinases: These kinases are essential for regulating mitosis. Aminoisothiazole-based inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis in tumor cells, making them a promising target for cancer therapy.[7][9]

-

Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle. Potent and selective CDK inhibitors have been developed from the aminoisothiazole scaffold, demonstrating the ability to halt tumor cell proliferation in preclinical models.[1][11]

-

PI3K/mTOR Pathway: The PI3K/mTOR pathway is a central regulator of cell growth and survival. Alpelisib, a 2-aminothiazole derivative, is an approved inhibitor of the p110α subunit of PI3K, used for certain types of breast cancer.[1][4]

Below is a diagram illustrating the general mechanism of ATP-competitive kinase inhibition by an aminoisothiazole derivative.

Caption: ATP-competitive inhibition by an aminoisothiazole derivative.

Therapeutic Applications